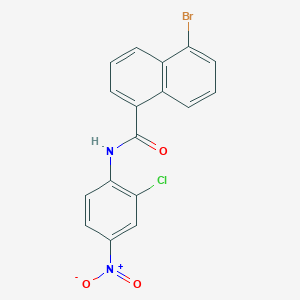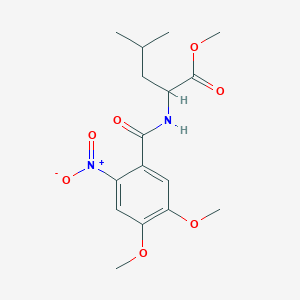
ethyl 1-(3-phenylbutanoyl)-4-piperidinecarboxylate
説明
Ethyl 1-(3-phenylbutanoyl)-4-piperidinecarboxylate, also known as Phenibut, is a nootropic drug that has gained popularity in recent years due to its potential cognitive enhancing effects. Phenibut is a derivative of gamma-aminobutyric acid (GABA) and is structurally similar to baclofen, a muscle relaxant. Phenibut is believed to have anxiolytic, sedative, and nootropic effects, and is commonly used as a dietary supplement.
作用機序
Ethyl 1-(3-phenylbutanoyl)-4-piperidinecarboxylate is believed to work by binding to GABA receptors in the brain, which are responsible for inhibiting neural activity. By binding to these receptors, ethyl 1-(3-phenylbutanoyl)-4-piperidinecarboxylate can increase GABA activity, leading to a reduction in anxiety and improved mood. Additionally, ethyl 1-(3-phenylbutanoyl)-4-piperidinecarboxylate has been shown to increase dopamine levels in the brain, which may contribute to its cognitive enhancing effects.
Biochemical and Physiological Effects:
ethyl 1-(3-phenylbutanoyl)-4-piperidinecarboxylate has been shown to have anxiolytic and sedative effects, leading to a reduction in anxiety and improved sleep quality. It has also been shown to improve cognitive function, including memory and learning. However, long-term use of ethyl 1-(3-phenylbutanoyl)-4-piperidinecarboxylate may lead to tolerance and dependence, and withdrawal symptoms can be severe.
実験室実験の利点と制限
Ethyl 1-(3-phenylbutanoyl)-4-piperidinecarboxylate has potential advantages in laboratory experiments due to its anxiolytic and sedative effects, which may reduce stress and improve experimental outcomes. However, its potential for dependence and withdrawal symptoms may limit its use in long-term studies.
将来の方向性
There are several potential future directions for research on ethyl 1-(3-phenylbutanoyl)-4-piperidinecarboxylate. One area of interest is its potential use in treating PTSD, as it has been shown to reduce anxiety and improve sleep quality. Additionally, further studies are needed to investigate its cognitive enhancing effects and potential use in treating cognitive disorders such as Alzheimer's disease. Finally, more research is needed to understand the long-term effects of ethyl 1-(3-phenylbutanoyl)-4-piperidinecarboxylate use and its potential for dependence and withdrawal symptoms.
科学的研究の応用
Ethyl 1-(3-phenylbutanoyl)-4-piperidinecarboxylate has been studied for its potential therapeutic effects on anxiety, depression, and sleep disorders. It has also been investigated for its potential use in treating alcohol withdrawal syndrome and post-traumatic stress disorder (PTSD). Additionally, ethyl 1-(3-phenylbutanoyl)-4-piperidinecarboxylate has been studied for its cognitive enhancing effects, including improved memory and learning.
特性
IUPAC Name |
ethyl 1-(3-phenylbutanoyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-3-22-18(21)16-9-11-19(12-10-16)17(20)13-14(2)15-7-5-4-6-8-15/h4-8,14,16H,3,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGFQFUAAJFBHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-fluorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3977747.png)

![N-benzyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3977760.png)
![6-fluoro-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-2-pyrimidin-5-ylquinoline-4-carboxamide](/img/structure/B3977774.png)

![N-[4-(3-pyridinyloxy)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxamide](/img/structure/B3977788.png)
![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B3977792.png)

![5-[3'-(4-methylphenyl)-1'-phenyl-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B3977814.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3977827.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(phenylthio)acetamide](/img/structure/B3977832.png)
![ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3977837.png)
![8-methyl-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3977841.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3977850.png)